Product packaging for Acetylene-linker-Val-Cit-PABC-MMAE(Cat. No.:)

Acetylene-linker-Val-Cit-PABC-MMAE

Cat. No.: B1139226
M. Wt: 1307.6 g/mol
InChI Key: HJNJEHBZUVWTEJ-MKXMLHHLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Targeted Drug Delivery Strategies and the Role of Chemical Conjugates

The concept of a "magic bullet," a compound that could selectively target and eliminate pathogens or diseased cells without harming the host, was first proposed by Paul Ehrlich in the early 20th century. wikipedia.org This foundational idea has driven the evolution of targeted drug delivery, moving from non-specific cytotoxic agents to highly selective therapeutic systems. A pivotal development in this journey has been the advent of chemical conjugates, which link a potent therapeutic agent (payload) to a targeting moiety, such as a monoclonal antibody or a peptide. wikipedia.orgacs.org

Antibody-drug conjugates (ADCs) represent a major class of these targeted therapies. wikipedia.org ADCs are complex molecules comprising an antibody designed to bind to a specific antigen on the surface of tumor cells, a highly potent cytotoxic drug, and a chemical linker that connects them. wikipedia.org Upon binding to the target antigen, the ADC is internalized by the cancer cell, where the linker is cleaved, releasing the cytotoxic payload to induce cell death. wikipedia.orgmedchemexpress.com This mechanism aims to maximize the drug's efficacy at the tumor site while minimizing systemic exposure and damage to healthy tissues. wikipedia.orgaxispharm.com The first ADC to receive clinical approval was gemtuzumab ozogamicin (B1678132) in 2000. nih.gov Since then, the field has rapidly advanced, with numerous ADCs now in clinical use and development. nih.govrsc.org

Alongside ADCs, peptide-drug conjugates (PDCs) have emerged as another promising strategy. acs.org PDCs utilize peptides as targeting ligands, offering advantages such as smaller size, which can facilitate better tumor penetration, and simpler synthesis. acs.orgbusinesswire.com Both ADCs and PDCs rely on the precise chemistry of their three core components—the targeting agent, the linker, and the payload—to achieve therapeutic success. wikipedia.orgacs.org The continuous innovation in the chemistry of these components is a key driver in the development of the next generation of targeted cancer therapies. businesswire.com

Overview of Cleavable Linker Technologies in Precision Chemical Biology

The linker component of a drug conjugate is critical to its success, ensuring stability in systemic circulation and facilitating the timely release of the payload at the target site. wikipedia.orgrsc.org While non-cleavable linkers exist, the majority of conjugates in development employ cleavable linkers, which are designed to break apart in response to specific triggers within the tumor microenvironment or inside the cancer cell. axispharm.comrsc.org This controlled release is a cornerstone of precision chemical biology. nih.gov

Cleavable linkers can be broadly categorized based on their cleavage mechanism:

Enzymatically Cleavable Linkers: These are among the most common and are designed to be substrates for enzymes that are abundant in the lysosomal compartment of cells, such as cathepsin B. axispharm.combroadpharm.com A widely used example is the dipeptide linker, valine-citrulline (Val-Cit). This linker is stable in the bloodstream but is efficiently cleaved by lysosomal proteases following internalization of the conjugate into the target cell.

Chemically Labile Linkers: This group includes linkers that are sensitive to the specific chemical conditions of the tumor environment. axispharm.com

Acid-Sensitive Linkers: These linkers, such as hydrazones, are designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze and release the payload in the more acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0). axispharm.com

Glutathione-Sensitive Linkers: These utilize disulfide bonds, which are stable in the bloodstream but are readily cleaved by the high concentration of glutathione (B108866) in the intracellular environment, providing another mechanism for targeted drug release. axispharm.com

Photocleavable Linkers: These linkers can be broken by exposure to light of a specific wavelength, offering a high degree of spatial and temporal control over drug release, although their use is primarily in research settings. nih.govbroadpharm.com

The development of diverse cleavable linker technologies allows for the fine-tuning of drug release kinetics, which is essential for optimizing the therapeutic window of advanced drug conjugates. nih.govnih.gov

Significance of Monomethyl Auristatin E (MMAE) as a Microtubule-Targeting Payload in Conjugate Design

The choice of the cytotoxic payload is as critical as the targeting moiety and the linker. The payload must be exceptionally potent, as only a small amount of the drug will ultimately be delivered to each cancer cell. Monomethyl auristatin E (MMAE) is a synthetic analogue of dolastatin 10, a natural and highly potent antimitotic agent. sb-peptide.comnih.gov MMAE has become one of the most widely used payloads in ADC development due to its profound cytotoxicity. nih.govresearchgate.net

MMAE functions by inhibiting tubulin polymerization. sb-peptide.combiochempeg.com Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and the maintenance of cell shape. nih.gov MMAE binds to tubulin dimers, preventing them from assembling into microtubules. nih.govresearchgate.net This disruption of microtubule dynamics leads to a halt in the cell cycle and ultimately triggers programmed cell death, or apoptosis. sb-peptide.com

Contextualizing Acetylene-linker-Val-Cit-PABC-MMAE within Current Research Paradigms

The compound This compound is a complete, pre-fabricated drug-linker conjugate designed for use in the construction of ADCs and other targeted drug delivery systems. medchemexpress.comglpbio.comtargetmol.com It represents the convergence of the key components discussed: a highly potent payload, a well-characterized cleavable linker system, and a reactive handle for conjugation.

An analysis of its structure reveals its strategic design:

MMAE: The payload is the potent microtubule inhibitor, monomethyl auristatin E, chosen for its ability to induce apoptosis in rapidly dividing cancer cells. glpbio.comtargetmol.com

Val-Cit-PABC Linker: The linker consists of the dipeptide valine-citrulline (Val-Cit), which is specifically designed to be cleaved by lysosomal proteases like cathepsin B. biochempeg.comglpbio.com This is connected to a p-aminobenzyl alcohol (PAB) spacer, which functions as a self-immolative unit. Once the Val-Cit dipeptide is cleaved, the PAB spacer spontaneously decomposes to release the unmodified MMAE payload. biochempeg.comglpbio.com This entire system is referred to as Val-Cit-PABC.

Acetylene-linker: The entire linker-payload construct is terminated with an acetylene (B1199291) group (an alkyne). medchemexpress.commedchemexpress.com This terminal alkyne serves as a reactive handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. medchemexpress.commedchemexpress.com This allows for the efficient and site-specific conjugation of the linker-payload to a targeting molecule (like an antibody or peptide) that has been modified to contain a complementary azide (B81097) group. medchemexpress.com

This compound is therefore a ready-to-use reagent for researchers developing novel targeted drug conjugates. glpbio.comglpbio.com It provides a streamlined method for attaching a clinically validated and potent linker-payload combination to a new targeting moiety, facilitating the rapid development and evaluation of new ADC candidates. medchemexpress.comtargetmol.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C67H106N10O16 B1139226 Acetylene-linker-Val-Cit-PABC-MMAE

Properties

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-3-methyl-2-[[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]acetyl]amino]butanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C67H106N10O16/c1-16-33-90-34-35-91-36-37-92-40-53(78)73-55(41(3)4)63(83)72-50(25-21-31-69-66(68)86)62(82)71-49-29-27-47(28-30-49)39-93-67(87)76(13)57(43(7)8)64(84)74-56(42(5)6)65(85)75(12)58(44(9)17-2)52(88-14)38-54(79)77-32-22-26-51(77)60(89-15)45(10)61(81)70-46(11)59(80)48-23-19-18-20-24-48/h1,18-20,23-24,27-30,41-46,50-52,55-60,80H,17,21-22,25-26,31-40H2,2-15H3,(H,70,81)(H,71,82)(H,72,83)(H,73,78)(H,74,84)(H3,68,69,86)/t44-,45+,46+,50-,51-,52+,55-,56-,57-,58-,59+,60+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNJEHBZUVWTEJ-MKXMLHHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)COCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)COCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C67H106N10O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1307.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Structural Elucidation of Acetylene Linker Val Cit Pabc Mmae

Retrosynthetic Analysis and Strategic Disconnection of the Conjugate

A retrosynthetic analysis of Acetylene-linker-Val-Cit-PABC-MMAE reveals a modular architecture, which guides the synthetic strategy. The molecule can be logically disconnected into four primary building blocks: the acetylene-containing linker module, the L-valine and L-citrulline amino acid components, the PABC spacer, and the MMAE payload. The key strategic disconnections are the amide bonds linking the valine and citrulline residues, the carbamate (B1207046) bond connecting the PABC spacer to the MMAE, and the linkage between the acetylene (B1199291) module and the peptide segment. This modular approach allows for the independent synthesis of each component, followed by their sequential assembly.

Synthesis of the Acetylene-Containing Linker Module

The acetylene group serves as a chemical handle for conjugation, typically through copper-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.commedchemexpress.com The synthesis of the acetylene-containing linker module involves creating a bifunctional molecule. One end features the terminal alkyne, while the other end possesses a reactive group, such as a carboxylic acid or an activated ester, enabling its coupling to the N-terminus of the Val-Cit dipeptide. The synthesis often employs Sonogashira coupling reactions to introduce the acetylene moiety onto an appropriate scaffold. nih.gov For instance, a molecule like 4-ethynylbenzoic acid could be synthesized and activated for subsequent amide bond formation with the dipeptide.

Synthesis of the Val-Cit-PABC Peptide-Spacer Segment

The Val-Cit-PABC segment is a critical component, as the dipeptide is designed to be selectively cleaved by cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells. proteogenix.scienceiris-biotech.de Its synthesis has been approached via both solid-phase and solution-phase methodologies. nih.govnih.gov A significant challenge in the synthesis is preventing the epimerization of the citrulline stereocenter. nih.gov

Derivatization of Monomethyl Auristatin E (MMAE) for Linker Attachment

Monomethyl Auristatin E (MMAE) is a highly potent antimitotic agent that inhibits tubulin polymerization. nih.govmedchemexpress.com For conjugation, the secondary amine at the N-terminus of MMAE serves as the attachment point. The derivatization is achieved by reacting MMAE with the activated linker-peptide-spacer construct. acs.org For instance, the Val-Cit-PABC-PNP intermediate reacts with the N-terminal amine of MMAE to form a stable carbamate linkage. medchemexpress.comacs.org This reaction completes the assembly of the core drug-linker structure, prior to the addition of the terminal acetylene group, or by using a pre-formed acetylene-linker-Val-Cit-PABC construct.

Optimized Synthetic Methodologies for Conjugate Assembly

The assembly of the complete this compound conjugate requires robust and optimized synthetic methods to ensure high purity, yield, and stereochemical integrity.

Peptide Synthesis Strategies for Val-Cit Dipeptide Elongation

The formation of the Val-Cit peptide bond is a crucial step. To minimize racemization and achieve high yields, specific strategies are employed.

Protecting Groups: The use of N-terminal protecting groups like Fluorenylmethyloxycarbonyl (Fmoc) or Carboxybenzyl (Cbz) on the valine residue is standard. These groups prevent self-coupling and protect the amine during the reaction. nih.gov

Coupling Reagents: While various peptide coupling reagents can be used, activating the carboxylic acid of the N-protected valine, for instance as an N-hydroxysuccinimide (OSu) ester (e.g., Fmoc-Val-OSu), provides a clean and efficient method for coupling to the citrulline-PABC intermediate. nih.gov This approach has been shown to yield the desired dipeptide with excellent diastereoselectivity (85-95% yield). nih.gov

Solid-Phase Synthesis: An alternative strategy involves solid-phase peptide synthesis (SPPS). This method utilizes a resin support (e.g., 2-chlorotrityl chloride resin) and allows for simplified purification by filtration after each step, avoiding laborious chromatography. nih.gov This methodology offers high yields and the modularity to introduce different functionalities in the final stages. nih.gov

Table 1: Comparison of Val-Cit Synthesis Strategies
MethodKey Reagents/FeaturesAdvantagesReported YieldReference
Solution-Phase (Improved Route)Fmoc-Val-OSu or Cbz-Val, HATU, L-Citrulline, PABOHHigh diastereoselectivity, avoids epimerization, scalable84-96% (dipeptide formation) nih.gov
Solid-Phase Synthesis2-chlorotrityl chloride (2-CTC) resin, Fmoc-amino acids, cost-effective coupling reagentsFacile purification, high-yielding, modular for analogue creationUp to 10-fold higher than standard methods nih.gov

Coupling Reactions for PABC Spacer Incorporation

The p-aminobenzyl carbamate (PABC) spacer is a self-immolative unit, meaning that once the Val-Cit dipeptide is cleaved by cathepsin B, the PABC spontaneously undergoes a 1,6-elimination to release the unmodified MMAE payload. proteogenix.sciencenih.gov The incorporation of this spacer is a critical step in the synthesis.

Chemoselective Conjugation of the Acetylene Moiety

The this compound is a drug-linker conjugate designed for covalent attachment to a targeting moiety, typically a monoclonal antibody, to form an Antibody-Drug Conjugate (ADC). The terminal acetylene group (alkyne) on the linker is a key functional group that enables highly specific and efficient conjugation through "click chemistry". medchemexpress.com

Specifically, the alkyne handle is designed to react with an azide-functionalized antibody in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. medchemexpress.com This reaction is a cornerstone of bioorthogonal chemistry, meaning it proceeds with high efficiency under mild, aqueous conditions without interfering with native biological functional groups present in the antibody. The result is the formation of a stable triazole ring, which covalently links the drug-linker component to the antibody. This chemoselective conjugation strategy allows for precise control over the site of conjugation and the resulting drug-to-antibody ratio (DAR), which are critical quality attributes for the final ADC. medchemexpress.comnih.gov

Final Product Formation and Purification Techniques

Following the chemoselective conjugation, the reaction mixture contains the desired ADC, as well as process-related impurities such as unconjugated antibody, excess drug-linker, and organic solvents. The removal of these impurities is critical and is accomplished through a multi-step purification process. mdpi.com

Tangential Flow Filtration (TFF), often in an ultrafiltration/diafiltration (UF/DF) setup, is widely used as an initial purification step. mdpi.comformulatrix.com This technique efficiently removes small-molecule impurities like the free this compound and residual solvents by exchanging the reaction buffer with a formulation buffer.

Chromatographic methods are then employed to separate the ADC from unconjugated antibodies and to fractionate the ADC based on the drug-to-antibody ratio (DAR). nih.gov Key techniques include:

Hydrophobic Interaction Chromatography (HIC): This is the gold standard for analyzing and purifying ADCs. rsc.orgyoutube.com The cytotoxic drug, MMAE, increases the hydrophobicity of the antibody, allowing for the separation of ADCs with different DARs (e.g., DAR2, DAR4, DAR6) from the unconjugated antibody (DAR0). youtube.comacs.org

Ion-Exchange Chromatography (IEX): This method separates molecules based on charge differences and can be effective in removing impurities and certain charge variants of the ADC. nih.gov

Size Exclusion Chromatography (SEC): SEC is primarily used to remove high molecular weight species (HMWS), such as protein aggregates, which can form during the conjugation process.

Membrane Chromatography: This technique offers higher flow rates compared to traditional column chromatography, potentially shortening process times for the removal of aggregates and free drug-linkers.

The final purified product is a highly refined ADC, ready for formulation. The entire process is designed to control critical quality attributes like DAR, the level of free drug, and the percentage of aggregates. mdpi.com

Methodologies for Structural Verification and Purity Assessment

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry)

The structural identity of the this compound conjugate is confirmed using a combination of high-resolution spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to verify the chemical structure of the drug-linker. Specific proton and carbon signals corresponding to the MMAE payload, the Val-Cit dipeptide, the PABC spacer, and the acetylene linker are identified. nih.govrsc.org For example, the presence and chemical shifts of the protons on the acetylene group and the aromatic protons of the PABC spacer are confirmed.

Table 1: Representative NMR Data for Val-Cit-PABC-MMAE Analogues Data is representative and compiled based on similar published structures. nih.govrsc.org

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
MMAE (various protons)0.68 - 4.0710.9 - 176.4
Valine (α-H)~4.20~60.5
Citrulline (α-H)~4.35~54.9
PABC (aromatic CH)~7.25~120.1, 129.2
PABC (CH₂)~5.05~68.3

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using an Orbitrap or Time-of-Flight (TOF) analyzer, is employed to confirm the exact molecular weight of the drug-linker conjugate. nih.govrsc.org This provides definitive confirmation of its elemental composition. For the final ADC, mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to analyze the intact, reduced, or fragmented antibody, confirming successful conjugation and determining the mass of the light and heavy chains with attached drug-linkers. rsc.orgbiocompare.com

Chromatographic Methods for Purity Analysis

Chromatographic techniques are essential for assessing the purity of the drug-linker and the final ADC.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a primary method for determining the purity of the this compound before conjugation. rsc.orgnih.gov When analyzing the final ADC, RP-HPLC can be used to separate the antibody light and heavy chains after reduction, allowing for confirmation of conjugation sites and purity assessment of the conjugated chains. rsc.org

Hydrophobic Interaction Chromatography (HIC): As mentioned in purification, HIC is the principal analytical method for determining the drug-to-antibody ratio (DAR) distribution and the average DAR of an ADC preparation. rsc.orgyoutube.combiocompare.com It separates species based on hydrophobicity, resolving peaks for antibodies with zero, two, four, six, or eight attached drug molecules. This provides a detailed profile of the ADC's heterogeneity. youtube.com

Stereochemical Integrity Assessment of the Peptide Linker

The stereochemistry of the valine-citrulline (Val-Cit) dipeptide linker is critical for its function, as proteases like Cathepsin B, which cleave the linker to release the MMAE payload inside the tumor cell, are highly stereospecific. nih.govmdpi.com The linker must contain the natural L-amino acid configurations (L-Valine and L-Citrulline) for efficient enzymatic cleavage. nih.gov

During the chemical synthesis of the Val-Cit linker, there is a risk of epimerization (racemization) at the α-carbon of the amino acids, particularly citrulline. nih.gov This could lead to the formation of diastereomers (e.g., L-Val-D-Cit) which are poor substrates for the target enzymes, potentially reducing the efficacy of the ADC.

To mitigate this, synthetic routes are carefully designed to avoid harsh conditions that promote racemization. nih.gov The stereochemical integrity of the final drug-linker is verified using specialized analytical techniques:

Chiral Chromatography: HPLC with a chiral stationary phase can be used to separate the desired (L,L) diastereomer from any undesired diastereomers that may have formed.

NMR Spectroscopy: Advanced NMR techniques can sometimes distinguish between diastereomers.

Enzymatic Assays: An indirect method involves subjecting the drug-linker to the target enzyme (e.g., Cathepsin B) and monitoring the cleavage rate. A significantly reduced cleavage rate compared to a pure (L,L) standard would indicate the presence of other stereoisomers. mdpi.com

Maintaining the correct stereochemical configuration is a critical aspect of quality control, ensuring the linker is cleaved efficiently at the target site. nih.govnih.gov

Biochemical and Enzymatic Mechanisms of Intracellular Payload Release

Protease-Mediated Cleavage of the Val-Cit Dipeptide Linker

The lynchpin of the conditional drug release strategy is the valine-citrulline (Val-Cit) dipeptide linker. This linker is designed to be stable in the systemic circulation but susceptible to cleavage by specific enzymes that are abundant in the lysosomal compartment of cancer cells. creativebiolabs.netexplorationpub.com

Identification and Characterization of Relevant Lysosomal Proteases (e.g., Cathepsin B, S, L, F)

The Val-Cit linker is a substrate for a family of lysosomal cysteine proteases known as cathepsins. explorationpub.com While initially thought to be primarily cleaved by Cathepsin B, which is often upregulated in various tumor types, subsequent research has revealed a broader specificity. encyclopedia.pubnih.govyoutube.com Gene knockout studies and in vitro assays have demonstrated that other cathepsins, including Cathepsin S, L, and F, are also capable of hydrolyzing the Val-Cit dipeptide. encyclopedia.pubnih.govnih.gov

The Val-Cit linker exhibits widespread sensitivity to a variety of cathepsins, which could potentially lead to off-target toxicity in normal cells. nih.gov However, the acidic environment of the lysosome is optimal for the activity of these proteases, and their concentration is significantly higher within this organelle compared to the extracellular space, favoring localized payload release. nih.gov

ProteaseRole in Val-Cit Cleavage
Cathepsin B Initially considered the primary protease responsible for Val-Cit cleavage. It is a lysosomal cysteine protease often overexpressed in cancer cells. explorationpub.comencyclopedia.pubnih.gov
Cathepsin S Also involved in the cleavage mechanism, as shown by gene knockout studies. encyclopedia.pubnih.gov It is a cysteine protease with elastolytic properties. nih.gov
Cathepsin L Another cathepsin implicated in the cleavage of the Val-Cit linker. nih.govnih.gov
Cathepsin F Gene knockout studies have also pointed to the involvement of Cathepsin F in the cleavage process. encyclopedia.pubnih.gov

Enzymatic Hydrolysis Kinetics and Substrate Specificity Studies

The rate of enzymatic hydrolysis of the Val-Cit linker is a critical determinant of the ADC's efficacy. Studies comparing different dipeptide linkers have shown that Val-Cit offers a favorable balance of stability and susceptibility to cleavage. For instance, in a comparative study, the Val-Cit linker demonstrated a significantly longer half-life in plasma compared to a Phe-Lys linker, indicating greater stability in circulation. iris-biotech.de

The efficiency of cleavage can be quantified by the Michaelis-Menten kinetics parameters, Vmax (maximum velocity) and Km (Michaelis constant). The ratio Vmax/Km provides a measure of the catalytic efficiency of the enzyme for a given substrate. The Val-Cit linker has been shown to have a Vmax/Km comparable to other effective linkers, indicating efficient processing by lysosomal proteases. nih.gov In one study, the Val-Ala linker was cleaved at half the rate of the Val-Cit linker in an isolated Cathepsin B cleavage assay. iris-biotech.de

It is important to note that while the Val-Cit linker is designed for lysosomal cleavage, it has been shown to be susceptible to premature cleavage by other enzymes, such as carboxylesterase 1C (Ces1C) in mouse plasma and human neutrophil elastase. encyclopedia.pubnih.govnih.gov This can lead to off-target toxicity and underscores the importance of careful preclinical evaluation.

Impact of Amino Acid Substitutions on Proteolytic Recognition

The specificity of protease-mediated cleavage is highly dependent on the amino acid sequence of the dipeptide linker. nih.govresearchgate.net Substitution of either the valine (P2 position) or citrulline (P1 position) can significantly impact the rate and specificity of cleavage.

Replacing citrulline with alanine (B10760859) (Val-Ala) results in a linker that is still cleaved by Cathepsin B, but with different kinetics. iris-biotech.denih.gov While some studies suggest Val-Ala may exhibit lower hydrophobicity and thus reduce aggregation, others indicate it may be less stable in plasma. iris-biotech.denih.gov Substituting citrulline with a negatively charged amino acid like aspartic acid can decrease the rate of payload release by Cathepsin B. nih.gov Conversely, introducing a basic residue like arginine at the P1 position has been shown to improve cleavage by nine-fold in one study. nih.gov

Modifications at the P3 position (the amino acid preceding Val) can also influence linker stability. For example, adding a glutamic acid residue to create an EVCit linker has been shown to enhance stability in mouse plasma without compromising susceptibility to Cathepsin B cleavage. researchgate.net

Self-Immolative Mechanism of the PABC Spacer

Following the enzymatic cleavage of the Val-Cit dipeptide, the p-aminobenzyl carbamate (B1207046) (PABC) spacer undergoes a spontaneous, intramolecular electronic cascade to release the unmodified MMAE payload. nih.goviris-biotech.deaacrjournals.orgpreprints.orgmedchemexpress.com This self-immolative mechanism is crucial as it ensures that the active drug is liberated without any residual linker fragments that could hinder its cytotoxic activity. nih.govmdpi.com

Electron Cascade-Mediated 1,6-Elimination Process

The cleavage of the amide bond between citrulline and the PABC spacer by cathepsins exposes a free amine group on the PABC. This initiates a rapid, spontaneous 1,6-elimination reaction. nih.goviris-biotech.depreprints.orgmedchemexpress.com The free amine donates its lone pair of electrons into the aromatic ring, triggering a cascade of electron movement that results in the fragmentation of the PABC spacer. This process leads to the formation of an unstable intermediate, para-aza-quinone methide, and the release of carbon dioxide. mdpi.com The para-aza-quinone methide subsequently hydrolyzes to release the unmodified MMAE payload. The entire process is an intramolecular electronic cascade that proceeds without the need for further enzymatic activity. researchgate.netotago.ac.nz

Byproduct Formation and their Chemical Nature

The intracellular release of the active MMAE payload from the Acetylene-linker-Val-Cit-PABC-MMAE conjugate is a multi-step process initiated by enzymatic cleavage, followed by a self-immolative cascade of the para-aminobenzyloxycarbonyl (PABC) spacer. This process is designed to be efficient and traceless, leaving behind the active drug and several predictable byproducts.

Following the internalization of the ADC into the target cancer cell and its trafficking to the lysosome, the Valine-Citrulline (Val-Cit) dipeptide portion of the linker is recognized and cleaved by lysosomal proteases, most notably Cathepsin B. preprints.orgtcichemicals.comnih.gov This enzymatic cleavage is the initiating trigger for the subsequent release of MMAE.

The cleavage of the amide bond between the citrulline and the PABC spacer generates an unstable aniline (B41778) intermediate. This intermediate promptly undergoes a spontaneous 1,6-elimination reaction. iris-biotech.deotago.ac.nzmdpi.com This self-immolative process involves an electronic cascade that results in the fragmentation of the PABC spacer. The primary and intended outcome of this cascade is the liberation of the potent cytotoxic drug, MMAE.

The 1,6-elimination of the PABC spacer results in the formation of two main byproducts: p-aminobenzyl alcohol and carbon dioxide. mdpi.com The p-aminobenzyl alcohol is a relatively benign small molecule, and the carbon dioxide is a natural cellular metabolite. The remaining portion of the linker, the acetylene (B1199291) component and the cleaved Val-Cit dipeptide, are also released into the lysosomal compartment.

The following table summarizes the key molecules involved in the cleavage and byproduct formation process:

Molecule NameRole in the ProcessChemical Nature
This compoundThe intact antibody-drug conjugateA complex molecule comprising an antibody, a linker, and a cytotoxic payload.
Cathepsin BThe primary enzyme responsible for initiating payload releaseA lysosomal cysteine protease.
MMAE (Monomethyl Auristatin E)The active cytotoxic payloadA potent anti-tubulin agent. medchemexpress.com
p-Aminobenzyl alcoholA byproduct of the PABC spacer self-immolationA small aromatic alcohol.
Carbon DioxideA byproduct of the PABC spacer self-immolationA gaseous small molecule.
Cleaved Acetylene-linker-Val-CitThe remaining portion of the linker after payload releaseA dipeptide attached to the acetylene linker component.

Controlled Release Modalities and Environmental Triggers

The efficacy and safety of ADCs like this compound are highly dependent on the controlled release of the cytotoxic payload specifically within the tumor microenvironment and, more precisely, inside the target cancer cells. This control is achieved through the linker's sensitivity to specific environmental triggers present in the endosomal-lysosomal pathway.

pH-Dependent Considerations within Endosomal-Lysosomal Pathways

The journey of an ADC from the cell surface to the lysosome involves a progressive decrease in pH. The extracellular environment and the cytoplasm have a neutral pH of approximately 7.2-7.4. Following endocytosis, the ADC is trafficked through early endosomes (pH 6.0-6.5), late endosomes (pH 5.0-6.0), and finally to the lysosomes, where the pH is acidic, ranging from 4.5 to 5.0. nih.govnih.gov

The Val-Cit-PABC linker is designed to be stable at the neutral pH of the bloodstream, preventing premature drug release and associated systemic toxicity. nih.govotago.ac.nz The key to its controlled release lies in the pH-dependent activity of the lysosomal enzyme Cathepsin B.

Cathepsin B exhibits optimal enzymatic activity in the acidic environment of the lysosome. nih.govresearchgate.net Studies have shown that the activity of Cathepsin B is significantly higher at acidic pH values compared to neutral pH. nih.gov For instance, the optimal pH for Cathepsin B activity with certain substrates is around pH 5.0 to 6.2. nih.govresearchgate.net This pH-dependent activity ensures that the cleavage of the Val-Cit linker and the subsequent release of MMAE are predominantly restricted to the lysosomal compartment of the target cancer cell.

The table below illustrates the pH-dependent activity of Cathepsin B, highlighting its increased efficacy in the acidic conditions characteristic of the lysosome.

pHRelative Cathepsin B ActivityCellular Compartment
7.2 - 7.4LowBloodstream, Cytosol
6.0 - 6.5ModerateEarly Endosome
5.0 - 6.0HighLate Endosome
4.5 - 5.0OptimalLysosome

This table represents a generalized trend of Cathepsin B activity based on available research. Specific activity can vary depending on the substrate and experimental conditions.

Redox-Responsive Elements in Conjugate Design (if applicable to Acetylene-linker)

While some ADC linkers are designed to be cleaved in response to the differential redox potential between the extracellular and intracellular environments (e.g., disulfide linkers), there is no evidence to suggest that the acetylene component of the this compound conjugate functions as a redox-responsive element for payload release. The primary mechanism of release for this specific conjugate is enzymatic cleavage, which is further controlled by the acidic pH of the lysosome. The acetylene group in this context primarily serves as a stable chemical handle for the conjugation of the linker-payload moiety to the antibody.

Molecular and Cellular Pharmacodynamics of Monomethyl Auristatin E Mmae

Molecular Interaction of MMAE with Tubulin Proteins

MMAE functions as a powerful mitotic inhibitor by disrupting the dynamics of microtubules, which are essential components of the cellular cytoskeleton involved in cell division. wikipedia.orgmedchemexpress.com

Binding Site Characterization on Tubulin Dimers

MMAE binds to tubulin, the protein subunit of microtubules, at the vinca (B1221190) domain. nih.govnih.gov This binding site is located at the interface between two longitudinally aligned tubulin dimers, specifically between a β-tubulin subunit and the adjacent α-tubulin subunit. nih.govrsc.org High-resolution crystal structures reveal that MMAE's binding site is composed of the T5 loop, the carboxy-terminal end of the H6 helix, the H6-H7 loop, the amino-terminus of the H7 helix, and the H1 helix of the β1-tubulin subunit. nih.gov The interaction is further stabilized by contacts with the S9 strand, the H10 helix, and the T7 loop of the α2-tubulin subunit. nih.gov

A key interaction involves the nitrogen of MMAE's methylated valine amino terminus forming a hydrogen bond with the side chain carboxylate of Asp179 on the T5 loop of the β1-tubulin subunit. nih.gov Unlike some other vinca-site binding agents, MMAE extends towards the nucleotide-binding site, creating more extensive interactions with the H6-H7 loop and H7 helix of the β1-tubulin subunit. nih.gov The carboxy-terminus of MMAE interacts with the H1 helix and is positioned directly above the guanosine (B1672433) diphosphate (B83284) (GDP) ligand. nih.govplos.org

Table 1: Key Interacting Residues in the Tubulin-MMAE Complex

MMAE Component Tubulin Subunit Interacting Residue/Region Reference
N-methyl valine β1-tubulin Asp179 (T5 loop) nih.gov
Valine α2-tubulin Asn329 (H10) plos.org
Dolaisoleuine (Dil) & Dolaproine (Dap) β1-tubulin Tyr224 & Gly225 (H6-H7 loop) plos.org
Carboxy-terminus (norephedrine) β1-tubulin Gln15, Asn228 plos.org

Inhibition of Microtubule Polymerization Dynamics

By binding to tubulin dimers, MMAE inhibits their polymerization into microtubules. wikipedia.orgmedchemexpress.com This disruption of microtubule assembly and disassembly dynamics leads to the suppression of mitosis. researchgate.netnih.gov MMAE has been shown to bind to soluble tubulin heterodimers with a stoichiometry of approximately 1:1. nih.gov It also binds along the length of pre-assembled microtubules and with high affinity at their ends, introducing structural defects. nih.gov This binding activity suppresses microtubule dynamics, reduces the rate and extent of microtubule assembly, and can promote the formation of tubulin rings. rsc.orgnih.gov The inhibition of tubulin polymerization ultimately destabilizes the microtubule network within the cell. researchgate.netaacrjournals.org

Structural Elucidation of Tubulin-MMAE Complexes

The crystal structure of the tubulin-MMAE complex has been determined at high resolution, providing detailed insights into its binding mode. nih.govrcsb.org X-ray diffraction data for the tubulin-stathmin-TTL-MMAE complex have been resolved to 2.55 Å. rcsb.org These structural studies confirm that MMAE binds at the interface between two tubulin dimers, inducing a curved conformation that is incompatible with the straight structure of microtubules. nih.govrsc.org The high-resolution structure elucidates the specific interactions responsible for the high affinity and potent activity of auristatins. nih.gov For instance, the analysis has revealed the trans-configuration of the Val-Dil amide bond in the bound state. nih.gov

Cellular Effects of Microtubule Disruption by Released MMAE

The intracellular release of MMAE from its antibody-drug conjugate leads to significant cellular consequences, primarily through the disruption of the microtubule network. wikipedia.orgaacrjournals.org

Induction of G2/M Cell Cycle Arrest

A primary effect of microtubule disruption by MMAE is the arrest of the cell cycle in the G2/M phase. medscape.comnih.gov Microtubules are critical for the formation of the mitotic spindle, which is necessary for the segregation of chromosomes during mitosis. By inhibiting tubulin polymerization, MMAE prevents the formation of a functional mitotic spindle, leading to a halt in cell division at the G2/M checkpoint. mdpi.commdpi.com This G2/M arrest has been observed in various cancer cell lines treated with MMAE or MMAE-containing ADCs. nih.govresearchgate.netnih.gov

Mechanisms of Apoptosis Induction

The sustained G2/M arrest and disruption of microtubule integrity ultimately trigger programmed cell death, or apoptosis. nih.govnih.gov The mechanisms of MMAE-induced apoptosis involve the activation of the caspase cascade. frontiersin.org Following treatment with MMAE, cells exhibit activation of initiator caspases, such as caspase-9, and effector caspases, like caspase-3. frontiersin.org The activation of caspase-3 leads to the cleavage of key cellular substrates, including poly(ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis. nih.govfrontiersin.org Furthermore, MMAE has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, further promoting cell death. frontiersin.org The induction of apoptosis is a key mechanism by which MMAE exerts its potent cytotoxic effects on cancer cells. wikipedia.orgresearchgate.net

Table 2: Cellular Effects of Released MMAE

Cellular Process Key Molecular Events Outcome Reference
Cell Cycle Inhibition of mitotic spindle formation G2/M Phase Arrest medscape.comnih.govnih.gov
Apoptosis Activation of caspase-9 and caspase-3, PARP cleavage, modulation of Bcl-2 family proteins Programmed Cell Death nih.govfrontiersin.org

Impact on Intracellular Transport Processes

Monomethyl Auristatin E (MMAE), the cytotoxic payload of the conjugate, significantly disrupts intracellular transport processes by targeting microtubules. nih.goviaea.org Microtubules are essential components of the cytoskeleton, crucial for various cellular functions, including the transport of vesicles, organelles, and other cellular components. nih.gov

MMAE's primary mechanism of action is the inhibition of tubulin polymerization, the building block of microtubules. wikipedia.orgmedchemexpress.com By binding to tubulin, MMAE prevents the formation of microtubules, leading to the disruption of the microtubule network. nih.govresearchgate.net This disruption has a cascading effect on intracellular transport. For instance, the trafficking of vesicles between the endoplasmic reticulum and the Golgi apparatus, a process heavily reliant on microtubule tracks, is impaired. researchgate.net

Research has shown that the disruption of the microtubule network by MMAE can lead to the dispersal of the Golgi apparatus. researchgate.net This interference with the normal architecture and function of the Golgi can have profound effects on protein modification, sorting, and transport.

Mechanistic Investigations of Cytotoxicity in Cellular Models

The cytotoxic effects of MMAE are extensively studied using various cellular models to understand its mechanism of action.

In vitro Cell-Based Assays for Cellular Response Analysis

A variety of in vitro cell-based assays are employed to analyze the cellular response to MMAE. These assays are crucial for determining the potency and cytotoxic effects of the compound on different cancer cell lines.

One common method is the MTT assay, which measures cell viability. who.int Studies have demonstrated that MMAE exhibits dose- and time-dependent cytotoxicity in various breast cancer cell lines. who.int For example, significant cytotoxicity was observed in MDA-MB-468 and, to a lesser extent, in MDA-MB-453 cells after treatment with MMAE. who.int

Another key assay is the cytotoxicity or cell viability assay, often used to determine the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. MMAE has shown high potency with low nanomolar IC50 values across different cell lines. musechem.com For instance, in one study, the IC50 values for MMAE were 0.09358 nM in HT-1080 cells, 0.4250 nM in MCF-7 cells, and 0.8354 nM in HEK-293 cells. musechem.com

The table below summarizes the IC50 values of MMAE in different cell lines from a representative study.

Cell LineIC50 (nM)
HT-10800.09358
MCF-70.4250
HEK-2930.8354

Data from a study on peptide-drug conjugates. musechem.com

These assays provide quantitative data on the cytotoxic potential of MMAE and are essential for the preclinical evaluation of ADCs.

Live-Cell Imaging for Microtubule Dynamics Visualization

Live-cell imaging techniques are invaluable for visualizing the real-time effects of MMAE on microtubule dynamics. nih.govnih.gov These methods allow researchers to observe the structural changes in the microtubule network and the disruption of dynamic processes within living cells.

By using fluorescently labeled tubulin or microtubule-associated proteins, scientists can track the polymerization and depolymerization of microtubules. nih.gov Studies employing live-cell imaging have shown that MMAE suppresses the dynamic instability of microtubules. nih.gov This suppression of microtubule dynamics is a key factor leading to mitotic arrest and subsequent cell death. researchgate.net

Confocal microscopy is a powerful tool in this context, providing high-resolution images of the microtubule network. nih.gov Time-lapse confocal microscopy, in particular, has been used to observe the effects of microtubule-targeting agents on the dynamics of centromeres and their attached kinetochore microtubules in living mitotic cells. nih.gov

Flow Cytometry for Cell Cycle and Apoptosis Profiling

Flow cytometry is a versatile technique used to analyze the cell cycle and profile apoptosis in response to MMAE treatment. nih.govresearchgate.net This method allows for the rapid analysis of large cell populations. nih.gov

By staining cells with DNA-binding dyes, flow cytometry can determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.govvirginia.edu Treatment with MMAE has been shown to cause a G2/M phase arrest in the cell cycle. researchgate.netnih.govresearchgate.net This arrest is a direct consequence of the disruption of the mitotic spindle, which is composed of microtubules and is essential for cell division. researchgate.netmdpi.com

Furthermore, flow cytometry is used to detect apoptosis, or programmed cell death, induced by MMAE. nih.govnih.gov One common method involves staining cells with Annexin V, which binds to phosphatidylserine (B164497) on the surface of apoptotic cells, and a viability dye like propidium (B1200493) iodide (PI). nih.gov This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. researchgate.net Studies have shown that MMAE treatment leads to an increase in the population of apoptotic cells. nih.govresearchgate.net

The table below presents a summary of findings from a flow cytometry analysis of pancreatic cancer cells treated with an MMAE-based ADC.

Cell LineTreatmentEffect
Mia PaCa-2Oba01 (MMAE-based ADC)Increased apoptosis, G2/M phase arrest
PL45Oba01 (MMAE-based ADC)Increased apoptosis, G2/M phase arrest

Data from a study on an anti-DR5 drug conjugate. nih.gov

These mechanistic investigations, utilizing a combination of in vitro assays, live-cell imaging, and flow cytometry, provide a comprehensive understanding of the cellular and molecular effects of MMAE, the cytotoxic component of Acetylene-linker-Val-Cit-PABC-MMAE.

Advanced Linker Design Principles and Bio Orthogonal Conjugation Strategies

Design Modulations for Enhanced Linker Stability and Controllable Release

The efficacy and safety of an ADC are critically dependent on the linker's ability to remain stable in systemic circulation and to release its payload only after internalization into the target cancer cell. nih.govresearchgate.netwuxiapptec.com The Val-Cit-PABC system is designed for cleavage by lysosomal proteases like cathepsin B, which are abundant in the tumor microenvironment. nih.govresearchgate.net However, premature cleavage in the bloodstream can lead to off-target toxicity. youtube.comacs.org

Premature payload release from Val-Cit linkers can occur due to susceptibility to certain extracellular enzymes, such as carboxylesterases in rodents (e.g., Ces1c) and human neutrophil elastase. nih.govresearchgate.netacs.org Several strategies have been developed to enhance the stability of such linkers in plasma:

N-terminal Modification: Adding amino acids or chemical moieties to the N-terminus of the valine residue can sterically hinder the approach of extracellular proteases. For example, the addition of a glutamic acid residue to form a glutamic acid-valine-citrulline (EVCit) tripeptide linker has been shown to markedly increase stability in mouse plasma without impairing cleavage by intracellular cathepsin B. nih.govnih.govunimi.it

Hydrophilic Spacers: Incorporating hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), can improve the pharmacokinetic properties of the ADC and may shield the cleavable linker from enzymatic degradation. youtube.com

Tandem-Cleavage Systems: A more recent approach involves designing linkers that require two sequential enzymatic cleavages for payload release. For instance, a dipeptide linker can be "masked" with a hydrophilic glucuronide moiety. This moiety is stable in circulation but is removed by lysosomal β-glucuronidase upon internalization, exposing the dipeptide for subsequent cleavage by cathepsins. acs.orgbiorxiv.org

StrategyMechanismExampleObserved Outcome
N-terminal ModificationSteric hindrance and altered polarity reduces susceptibility to extracellular proteases like Ces1c. nih.govunimi.itGlutamic acid-Val-Cit (EVCit)Significantly enhanced stability in mouse plasma while retaining cathepsin B sensitivity. nih.govnih.gov
Tandem-Cleavage LinkerRequires two distinct enzymatic cleavages (e.g., β-glucuronidase then cathepsin) for payload release, increasing stability in circulation. acs.orgGlucuronide-Val-CitExcellent plasma stability and enhanced ADC tolerability in vivo. acs.orgbiorxiv.org
Peptidomimetic LinkersReplaces natural amino acids with synthetic mimics to alter enzyme specificity. unimi.itCyclobutane-1,1-dicarboxamide-Cit (cBu-Cit)Showed enhanced specificity for cathepsin B over other cathepsins. nih.gov

While Val-Cit is a widely used and effective cleavable linker, its broad sensitivity to multiple cathepsins (B, K, L) and other proteases has prompted research into more selective alternatives. nih.gov The goal is to identify linkers that are cleaved more specifically by enzymes highly overexpressed in tumor cells, further improving the therapeutic window.

Alternative Dipeptides: Researchers have explored other dipeptide sequences. For example, valine-alanine (Val-Ala) has been shown to exhibit better stability and hydrophilicity in certain contexts compared to Val-Cit, while maintaining sensitivity to cathepsin B. nih.govresearchgate.net Other sequences like Val-Lys and Val-Arg have also been investigated but often show inferior performance. researchgate.net

Peptidomimetic Linkers: To enhance specificity, non-natural amino acid mimics have been incorporated. A notable example is the cyclobutane-1,1-dicarboxamide-citrulline (cBu-Cit) linker, which was designed to be predominantly dependent on cathepsin B for cleavage, showing less susceptibility to cathepsins K and L compared to Val-Cit. nih.gov

Alternative Enzyme Targets: Linkers sensitive to other tumor-associated enzymes are also being developed. These include linkers cleaved by legumain, β-glucuronidase, β-galactosidase, or sulfatases, which are often overexpressed in the lysosomal compartments of cancer cells. nih.govresearchgate.net For instance, sulfatase-cleavable linkers have demonstrated high plasma stability (over 7 days) compared to Val-Ala and Val-Cit conjugates, which were hydrolyzed within an hour in mouse plasma. nih.gov

Linker TypeCleavage Enzyme(s)Key Feature/AdvantageReference
Valine-Alanine (Val-Ala)Cathepsin BBetter hydrophilicity and stability than Val-Cit in some ADC constructs. nih.govresearchgate.net
Glutamic acid-Glycine-Citrulline (EGCit)Cathepsin BResists cleavage by neutrophil elastase; more hydrophilic and stable than Val-Cit. nih.govresearchgate.net
cBu-Citrulline (cBu-Cit)Cathepsin BHigher specificity for cathepsin B compared to the broader sensitivity of Val-Cit. nih.gov
Sulfatase-cleavableSulfataseHigh plasma stability (>7 days) compared to dipeptide linkers in mouse plasma. nih.gov
β-Galactosidase-cleavableβ-GalactosidaseTargets an alternative overexpressed lysosomal enzyme. nih.gov

Hydrophilicity Modulation of the Linker Moiety for Improved Biophysical Properties

Several strategies have been developed to address the hydrophobicity of the Val-Cit linker system: chemexpress.com

Peptide Sequence Optimization: Minimal structural changes to the peptide sequence can improve hydrophilicity. Research has shown that substituting citrulline with alanine (B10760859) to create a valine-alanine (Val-Ala) linker results in better hydrophilicity and stability, reducing aggregation even at a high drug-to-antibody ratio (DAR). nih.gov

Novel Linker Architectures: Innovative designs that reposition the cleavable peptide linker can enhance shielding by the antibody, thereby improving hydrophilicity and stability. chemexpress.com

These modifications are designed to create ADCs with more favorable pharmacokinetic properties without compromising the linker's susceptibility to cleavage by intracellular enzymes like cathepsin B. researchgate.netnih.gov

Table 1: Comparison of Linker Modifications for Hydrophilicity

Linker Type Modification Key Advantage
Val-Cit (VCit) Standard cathepsin-cleavable linker Well-established cleavage mechanism
Glu-Val-Cit (EVCit) Addition of hydrophilic glutamic acid Increased hydrophilicity and in vivo stability nih.gov
Val-Ala (VAla) Replacement of Citrulline with Alanine Better hydrophilicity and stability, less aggregation nih.gov

| PEGylated Linkers | Incorporation of Polyethylene Glycol chains | Significantly improved hydrophilicity and pharmacokinetics chemexpress.comresearchgate.net |

Engineering Site-Specific Conjugation Approaches

Traditional methods for conjugating drugs to antibodies involve reactions with surface-exposed lysine (B10760008) or cysteine residues. profacgen.comgoogle.com This results in a heterogeneous mixture of ADCs with a varied number of drugs attached at different locations, which can present challenges for manufacturing, characterization, and achieving a consistent therapeutic index. google.comnih.govnih.gov Site-specific conjugation technologies have emerged to overcome these limitations by enabling the precise and quantitative coupling of drugs to the antibody. mdpi.com This approach produces homogeneous ADC populations with a uniform drug-to-antibody ratio (DAR), leading to improved pharmacokinetics and a wider therapeutic window. nih.govaacrjournals.org

Introduction of Non-Natural Amino Acids for Defined Linkage

A powerful strategy for achieving site-specific conjugation is the incorporation of non-natural amino acids (uAAs) into the antibody's protein sequence. profacgen.comsemanticscholar.org Using genetic codon expansion technology, uAAs with chemical handles that are orthogonal to the canonical 20 amino acids can be inserted at specific sites in the antibody. nih.govnih.gov These unique reactive groups allow for highly selective conjugation reactions.

The Acetylene-linker-Val-Cit-PABC-MMAE compound is explicitly designed for such a strategy. The terminal acetylene (B1199291) (alkyne) group is a bio-orthogonal handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. medchemexpress.combioscience.co.uk To utilize this, an antibody would be engineered to include a uAA containing an azide (B81097) group, such as p-azidomethyl-L-phenylalanine (pAMF). mdpi.com The reaction between the linker's alkyne and the antibody's azide forms a stable triazole linkage, creating a covalently bound ADC with precise control over the conjugation site. nih.gov

Other uAAs, like p-acetylphenylalanine (pAcPhe), which contains a ketone group, can be used for selective conjugation with drugs linked to an alkoxy-amine, forming a stable oxime bond. nih.gov This method has been shown to yield homogeneous ADCs with high efficiency. nih.gov

Table 2: Examples of Non-Natural Amino Acids for Site-Specific Conjugation

Non-Natural Amino Acid (uAA) Orthogonal Chemical Group Corresponding Linker Group Resulting Linkage
p-Azidomethyl-L-phenylalanine (pAMF) Azide Alkyne (e.g., Acetylene) Triazole

| p-Acetylphenylalanine (pAcPhe) | Ketone | Alkoxy-amine | Oxime |

Control of Drug-to-Antibody Ratio (DAR) through Precise Linker Incorporation

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC that significantly influences its efficacy and safety. nih.gov A low DAR may result in insufficient potency, while an excessively high DAR can negatively affect pharmacokinetics, lead to instability, and increase off-target toxicity. nih.gov Traditional conjugation methods produce a mixture of species with DARs ranging from 0 to 8 or even higher, making optimization difficult. nih.gov

Site-specific conjugation methods, particularly those using non-natural amino acids, provide precise control over the DAR. profacgen.com By pre-determining the number and location of the uAAs in the antibody sequence, manufacturers can produce ADCs with a single, well-defined DAR (e.g., a homogeneous DAR of 2.0). mdpi.comaacrjournals.org This level of control is essential for creating a consistent product with predictable behavior. The use of an acetylene-functionalized linker in conjunction with an azide-containing antibody ensures that conjugation occurs only at the engineered sites, leading to a homogeneous ADC population. medchemexpress.com This precision allows for the fine-tuning of the ADC's properties, ultimately enabling the development of conjugates with an optimal balance of potency and safety. drugtargetreview.comyoutube.com

Table 3: Comparison of Conjugation Methods and Resulting DAR

Conjugation Method Target Residue(s) Typical DAR Profile Homogeneity
Traditional Lysine Conjugation Multiple surface-exposed lysines Broad distribution (e.g., 0-8) Heterogeneous nih.gov
Traditional Cysteine Conjugation Reduced interchain cysteines Mixture of DAR 0, 2, 4, 6, 8 Heterogeneous nih.gov

| Site-Specific (e.g., via uAA) | Engineered non-natural amino acid | Precise and uniform (e.g., DAR 2) | Homogeneous aacrjournals.orgnih.gov |

Q & A

Q. What is the structural and functional rationale behind using an acetylene-based linker in the Acetylene-linker-Val-Cit-PABC-MMAE conjugate?

Answer: The acetylene linker serves as a rigid spacer to maintain distance between the antibody and the cytotoxic payload (MMAE), minimizing steric hindrance during antigen binding. Its hydrophobic nature enhances membrane permeability, while the Val-Cit-PABC sequence enables protease-specific cleavage (e.g., by cathepsin B in lysosomes) for controlled payload release. This design balances stability in systemic circulation and efficient drug activation in target cells .

Q. How do researchers characterize the conjugation efficiency between the antibody and MMAE via the Acetylene-linker-Val-Cit-PABC moiety?

Answer: Conjugation efficiency is quantified using:

  • Hydrophobic Interaction Chromatography (HIC) to assess drug-to-antibody ratio (DAR).
  • LC-MS/MS to confirm linker integrity and payload attachment.
  • UV-Vis spectroscopy (absorbance at 248 nm and 280 nm) to calculate MMAE-to-antibody ratios .

Q. What methodologies are used to validate the specificity of Val-Cit-PABC cleavage in tumor microenvironments?

Answer:

  • In vitro assays with recombinant cathepsin B at pH 4.5–5.0 (lysosomal conditions).
  • Fluorescent probes (e.g., FRET-based substrates) to monitor cleavage kinetics.
  • Tumor xenograft models with LC-MS/MS analysis of MMAE release in target vs. healthy tissues .

Advanced Research Questions

Q. How can researchers resolve discrepancies in cytotoxicity data between in vitro and in vivo models for this compound?

Answer: Discrepancies often arise from differences in:

  • Tumor penetration efficiency : Use 3D spheroid models to mimic in vivo barriers.
  • Protease activity heterogeneity : Profile cathepsin B expression via IHC in patient-derived xenografts (PDXs).
  • Pharmacokinetic variability : Conduct compartmental modeling to correlate MMAE release rates with tumor burden reduction .

Q. What experimental strategies address inconsistent drug-to-antibody ratio (DAR) measurements across analytical platforms?

Answer:

  • Orthogonal validation : Combine HIC, LC-MS, and ELISA for cross-platform consistency.
  • Calibration standards : Use synthetic DAR controls (e.g., DAR 2, 4, 8) to normalize inter-lab variability.
  • Statistical outlier analysis : Apply Grubbs’ test to exclude aberrant data points in batch analyses .

Q. How can the Val-Cit dipeptide cleavage sequence be optimized to balance protease specificity and linker stability?

Answer:

  • Structure-activity relationship (SAR) studies : Replace Val-Cit with alternative dipeptides (e.g., Phe-Lys) and test cleavage efficiency.
  • Computational modeling : Predict protease binding affinity using molecular docking (e.g., AutoDock Vina).
  • In vivo stability assays : Compare plasma half-life of variants in murine models .

Methodological Challenges

Q. What protocols mitigate MMAE payload aggregation during conjugate synthesis?

Answer:

  • Solvent optimization : Use tert-butanol/water mixtures to enhance MMAE solubility.
  • Controlled conjugation : Stepwise addition of NHS esters under argon to prevent oxidation.
  • Dynamic light scattering (DLS) : Monitor aggregate formation in real-time .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Answer:

  • Quality-by-design (QbD) approaches : Define critical process parameters (CPPs) like reaction temperature and pH.
  • Process analytical technology (PAT) : Implement inline FTIR for real-time monitoring.
  • Accelerated stability studies : Stress-test batches at 40°C/75% RH to predict shelf-life consistency .

Data Interpretation and Reporting

Q. How are conflicting results in ADC efficacy across cell lines reconciled in publications?

Answer:

  • Mechanistic deconvolution : Separate antigen-dependent uptake (e.g., via competitive inhibition assays) from nonspecific internalization.
  • Multi-omics integration : Correlate proteomic (target density) and transcriptomic (resistance pathways) data with IC50 values.
  • Transparent reporting : Disclose cell line authentication and culture conditions in supplementary materials .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in ADC studies?

Answer:

  • Four-parameter logistic (4PL) models : Fit nonlinear regression curves to calculate IC50/EC50.
  • Bootstrap resampling : Estimate confidence intervals for small-sample datasets.
  • Bayesian hierarchical models : Pool data from multiple experiments to reduce variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetylene-linker-Val-Cit-PABC-MMAE
Reactant of Route 2
Reactant of Route 2
Acetylene-linker-Val-Cit-PABC-MMAE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.